CZC-25146 is a potent, selective, and metabolically stable inhibitor of the Leucine-rich repeat kinase-2 (LRRK2) enzyme. [, ] It is classified as a small molecule kinase inhibitor and plays a significant role in scientific research, particularly in studying the mechanisms of neurodegenerative diseases like Parkinson's disease and hepatic proteopathy like Alpha-1 Antitrypsin Deficiency (AATD). [, ]
CZC-25146 is a small molecule compound that acts as a selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2), a protein associated with familial forms of Parkinson's disease. This compound has been shown to prevent neuronal injury caused by mutant LRRK2 in both rodent and human neuron cultures, demonstrating mid-nanomolar potency. The development of CZC-25146 aims to provide insights into the therapeutic potential of selective LRRK2 inhibition, which may lead to advancements in the treatment of neurodegenerative diseases related to LRRK2 mutations .
CZC-25146 was developed through a chemoproteomics strategy that involved the identification and optimization of potent and selective LRRK2 inhibitors. The compound is derived from a series of pyrrolopyrimidine derivatives, which were synthesized and screened for their inhibitory effects on LRRK2 activity. Its chemical structure includes specific substituents designed to enhance potency and selectivity against LRRK2 while minimizing off-target effects .
The synthesis of CZC-25146 involves multiple steps, beginning with commercially available starting materials. The process typically includes:
The synthesis pathway is characterized by careful selection of reagents and conditions that favor the formation of the desired pyrrolopyrimidine structure while minimizing side reactions. For instance, the use of specific protecting groups during synthesis allows for selective functionalization at various positions on the pyrrolopyrimidine ring .
The molecular formula for CZC-25146 is . The compound features a complex structure with multiple functional groups, including:
This design contributes to its specificity for LRRK2 by enhancing binding interactions within the enzyme's active site .
Key structural data include:
CZC-25146 primarily functions through competitive inhibition of LRRK2 kinase activity. The compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation.
The inhibitory effect can be quantified using assays that measure changes in phosphorylation levels in response to varying concentrations of CZC-25146. The IC50 value (the concentration required to inhibit 50% of enzyme activity) has been reported at approximately 0.19 µM, indicating high potency against LRRK2 .
The mechanism by which CZC-25146 exerts its effects involves:
Quantitative mass spectrometry has been employed to validate the binding interactions and assess selectivity against other kinases, confirming that CZC-25146 demonstrates significant selectivity for LRRK2 over a broad panel of kinases .
CZC-25146 has several scientific applications, particularly in:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6